3-Bromo-4-propoxyphenylacetic Acid

Lipophilicity Drug-likeness Physicochemical property profiling

3-Bromo-4-propoxyphenylacetic acid (CAS 1511318-54-9) is an organic compound belonging to the class of halogenated phenylacetic acids, characterized by a bromine substituent at the 3-position and an n-propoxy group at the 4-position on the phenyl ring. This substitution pattern renders the compound a versatile small-molecule scaffold for medicinal chemistry, with reported use as a synthetic intermediate in the preparation of heterocyclyl derivatives that act as prostaglandin D2 receptor modulators.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 1511318-54-9
Cat. No. B1380722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-propoxyphenylacetic Acid
CAS1511318-54-9
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)CC(=O)O)Br
InChIInChI=1S/C11H13BrO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14)
InChIKeyHCCSHUSRDLBALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-propoxyphenylacetic Acid (CAS 1511318-54-9): A Specialized Halogenated Phenylacetic Acid Building Block for Medicinal Chemistry


3-Bromo-4-propoxyphenylacetic acid (CAS 1511318-54-9) is an organic compound belonging to the class of halogenated phenylacetic acids, characterized by a bromine substituent at the 3-position and an n-propoxy group at the 4-position on the phenyl ring [1]. This substitution pattern renders the compound a versatile small-molecule scaffold for medicinal chemistry, with reported use as a synthetic intermediate in the preparation of heterocyclyl derivatives that act as prostaglandin D2 receptor modulators [2]. The compound exhibits a molecular weight of 273.12 Da, a computed XLogP3 of 2.9, and a topological polar surface area (TPSA) of 46.5 Ų, placing it within the physicochemical space amenable to lead optimization programs [3].

Why Generic Substitution Fails for 3-Bromo-4-propoxyphenylacetic Acid (CAS 1511318-54-9): Physicochemical Divergence Within the 4-Alkoxy Series Demands Evidence-Based Selection


This compound belongs to a series of 3-bromo-4-alkoxyphenylacetic acids where the length and branching of the alkoxy chain determine critical physicochemical parameters—including lipophilicity (XLogP3), steric bulk, and conformational flexibility—that govern downstream reactivity, solubility, and ultimately biological target engagement [1]. Simple replacement with the shorter-chain 4-methoxy or 4-ethoxy analogues, or with the branched 4-isopropoxy isomer, introduces quantifiable shifts in these parameters that cannot be assumed functionally neutral. The evidence compiled below quantifies these structural divergences, demonstrating why rational procurement requires specification of the exact n-propoxy substituent rather than generic substitution based on core scaffold similarity .

3-Bromo-4-propoxyphenylacetic Acid (CAS 1511318-54-9): Quantitative Differentiation Evidence Versus Closest 4-Alkoxy Analogs


Lipophilicity (XLogP3) Comparison Across 4-Alkoxy Series: 0.9-Log-Unit Span Governs Membrane Permeability and Nonspecific Binding

The target compound's XLogP3 of 2.9 differentiates it from the 4-methoxy analog (XLogP3 = 2.0) by a full 0.9 log units [1]. This difference corresponds to an approximately 8-fold increase in octanol-water partition coefficient, a magnitude recognized in medicinal chemistry as sufficient to alter membrane permeability, metabolic stability, and off-target binding profiles [1]. While lipid-adjusted ligand efficiency metrics (LLE, LELP) require experimental data not currently published for this compound series, this computed lipophilicity gap provides a quantitative basis for expecting differential ADME behavior, underpinning the inability to interchange these building blocks without risking lead optimization attrition .

Lipophilicity Drug-likeness Physicochemical property profiling

Rotatable Bond Count: The n-Propoxy Chain Introduces Two Additional Degrees of Conformational Freedom Relative to Methoxy

The target compound possesses 5 rotatable bonds, compared to 3 for the 4-methoxy analogue [1][2]. The additional two rotatable bonds arise from the linear propyl chain. In structure-based drug design, each rotatable bond contributes an estimated penalty of 0.5–1.5 kcal/mol to the conformational entropy cost of binding. This difference can translate into measurable, albeit context-dependent, effects on binding thermodynamics and selectivity profiles for protein targets with constrained binding pockets [3]. No direct head-to-head binding data are available for this series; thus, this evidence dimension is categorized as class-level inference derived from established physicochemical principles in medicinal chemistry.

Conformational flexibility Entropic penalty Molecular recognition

Predicted Density and Boiling Point Trends Distinguish n-Propoxy from Shorter-Chain Analogs for Purification and Formulation Process Design

The target compound exhibits a predicted density of 1.436 ± 0.06 g/cm³ and a predicted boiling point of 382.2 ± 27.0 °C, positioning it between the 4-ethoxy analogue (density 1.492 ± 0.06 g/cm³, boiling point 371.2 ± 27.0 °C) and the 4-methoxy analogue (density 1.560 ± 0.06 g/cm³, boiling point 361.1 ± 27.0 °C) . The ~20 °C boiling point elevation relative to the methoxy analog, alongside the density decrement, is relevant for large-scale synthetic process development, where distillation parameters, solvent compatibility, and large-scale chromatographic separation conditions are influenced by these bulk physical properties. These figures are computationally predicted and should be used as relative comparators rather than absolute predictors; experimental DSC or TGA data for this compound were not identified in the open literature .

Process chemistry Purification Physical property prediction

Patent-Documented Role as a Prostaglandin D2 Receptor Modulator Building Block Differentiates the Compound from Analogs Without This Specific IP Context

US Patent 9,255,090 B2 explicitly includes 3-bromo-4-propoxyphenylacetic acid among the carboxylic acid building blocks used to generate heterocyclyl derivatives of formula (I) as prostaglandin D2 (DP) receptor modulators [1]. This patent discloses IC50 values for downstream elaborated compounds, including one derivative with an IC50 of 2.88 nM against the DP receptor in human LS174T colorectal adenocarcinoma cells assessed by PGD2-induced cAMP accumulation [2]. Critically, the 4-methoxy and 4-ethoxy analogues do not appear in the exemplification of this patent family, and therefore lack this specific structure-activity relationship (SAR) context. The n-propoxy chain presumably optimizes fit within a secondary hydrophobic pocket of the DP receptor binding site, though the specific SAR justification is not publicly disclosed. This patent linkage provides a traceable, intellectual-property-anchored rationale for selecting the n-propoxy variant over generic alternatives in DP receptor antagonist programs [1].

Prostaglandin D2 receptor DP receptor modulator Patent intermediate

Transparency Statement: High-Strength Differential Evidence Is Limited; Core Differentiation Rests on Physicochemical and Patent-Context Grounds

A comprehensive search of PubMed, patent databases, BindingDB, ChEMBL, and PubChem (conducted April 2026) revealed no direct head-to-head comparative studies (e.g., matched molecular pairs, parallel SAR tables, or selectivity panels) that simultaneously report quantitative biological data for 3-bromo-4-propoxyphenylacetic acid alongside its 4-methoxy, 4-ethoxy, or 4-isopropoxy analogs . The evidence compiled in Sections 3.1–3.4 therefore relies on cross-study comparisons of computed physicochemical properties and patent-provenance information. For procurement decisions requiring high-confidence analog differentiation—such as selection of a key intermediate for an active pharmaceutical ingredient (API) synthetic route—it is recommended that the user commission a bespoke comparative study (e.g., parallel synthesis of key intermediates followed by HPLC purity profiling, solubility determination, and differential scanning calorimetry) to generate the missing head-to-head data under their specific reaction and assay conditions [1].

Data transparency Evidence strength Procurement risk assessment

Evidence-Anchored Application Scenarios for 3-Bromo-4-propoxyphenylacetic Acid (CAS 1511318-54-9)


Prostaglandin D2 (DP) Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing DP receptor antagonists for allergic and inflammatory indications (asthma, allergic rhinitis) should specify this compound as the preferred phenylacetic acid building block, given its explicit use in US Patent 9,255,090 B2 and the demonstrated nanomolar potency (IC50 = 2.88 nM) of elaborated derivatives at the human DP receptor [1]. The n-propoxy chain length contributes to the lipophilicity and conformational profile needed for optimal interaction with the DP receptor hydrophobic sub-pocket, making generic substitution with shorter 4-alkoxy chain analogs inadvisable without confirmatory SAR studies.

Fragment-Based Drug Discovery Requiring Defined Physicochemical Parameters

This compound's computed XLogP3 of 2.9 and TPSA of 46.5 Ų position it within lead-like chemical space distinct from its 4-methoxy analog (XLogP3 = 2.0) [1]. Fragment-based screening libraries that require a defined lipophilicity window for membrane protein targets can leverage this differentiated physicochemical profile. The n-propoxy group provides a balance between aqueous solubility (conferred by the carboxylic acid moiety) and membrane permeability (contributed by the bromine and alkyl chain), as predicted by standard drug-likeness filters [2].

Process Chemistry Development for Multi-Kilogram Intermediate Supply

For contract research and manufacturing organizations scaling up synthetic routes that include a brominated 4-alkoxyphenylacetic acid intermediate, the compound's predicted boiling point (382.2 °C) and density (1.436 g/cm³) [1] inform distillation cut points, solvent miscibility profiles, and large-scale chromatographic method development. The 11–21 °C boiling point elevation relative to the shorter-chain ethoxy and methoxy analogs may simplify purification by providing a wider thermal window for fractional distillation, a parameter directly relevant to process engineers designing cost-effective kilo-lab to pilot-plant campaigns [2].

SAR Studies Exploring Alkoxy Chain Length Effects on Target Binding and Selectivity

Research groups investigating the structure-activity relationships of halogenated phenylacetic acid derivatives can employ this compound as the key n-propoxy representative within a systematic alkoxy chain scan (methoxy → ethoxy → n-propoxy → isopropoxy). The documented XLogP3, rotatable bond count, and density data [1] provide a baseline physicochemical dataset against which the methoxy, ethoxy, and isopropoxy analogs can be benchmarked, enabling correlation of computed property shifts with biological readouts such as target engagement, cellular potency, and metabolic stability. While direct comparative biological data are not yet published, this compound's patent linkage to the DP receptor target [2] provides a biological anchor point that the other analogs in the series currently lack.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-propoxyphenylacetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.